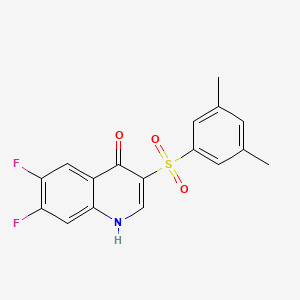

3-(3,5-Dimethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one

Beschreibung

3-(3,5-Dimethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one is a fluorinated quinolinone derivative featuring a benzenesulfonyl substituent at the 3-position and fluorine atoms at the 6- and 7-positions of the quinolinone core. It is primarily utilized in pharmaceutical and materials science research, particularly in the development of kinase inhibitors or as a precursor for bioactive molecules. Safety protocols emphasize avoiding heat and ignition sources (P210), proper handling (P201, P202), and restricting access to children (P102) .

Eigenschaften

IUPAC Name |

3-(3,5-dimethylphenyl)sulfonyl-6,7-difluoro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2NO3S/c1-9-3-10(2)5-11(4-9)24(22,23)16-8-20-15-7-14(19)13(18)6-12(15)17(16)21/h3-8H,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEASTGAWLNZTCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)S(=O)(=O)C2=CNC3=CC(=C(C=C3C2=O)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base. The resulting quinoline intermediate is then subjected to sulfonylation using 3,5-dimethylbenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and energy consumption .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,5-Dimethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolone derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used to replace the sulfonyl group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinolone N-oxides, while reduction can produce various dihydroquinoline derivatives .

Wissenschaftliche Forschungsanwendungen

3-(3,5-Dimethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound’s potential antibacterial properties make it a candidate for studying new antibiotics.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: It may be used in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 3-(3,5-Dimethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one involves its interaction with bacterial enzymes. The compound likely inhibits bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations in Benzenesulfonyl Derivatives

A key structural analog is 3-(2,5-Dimethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one, which differs in the position of methyl groups on the benzenesulfonyl moiety (2,5-dimethyl vs. 3,5-dimethyl). For example, the 3,5-dimethyl configuration may enhance symmetry and packing efficiency in crystalline forms, whereas the 2,5-substitution could disrupt intermolecular interactions .

Fluorinated Sulfonylated Compounds in the Perfluorinated Compound (PFC) Group

The compound shares functional similarities with perfluorinated sulfonylated benzoic acid derivatives, such as:

- 2,3,4,5-Tetrachloro-6-[[[3-[[(nonafluorobutyl)sulfonyl]oxy]phenyl]amino]carbonyl]-monopotassium salt (CAS: 68568-54-7)

- 2,3,4,5-Tetrachloro-6-[[[3-[[(pentadecafluoroheptyl)sulfonyl]oxy]phenyl]amino]carbonyl]-monopotassium salt (CAS: 68541-01-5)

These PFCs exhibit extreme chemical stability due to their perfluorinated alkyl chains and sulfonyl linkages, making them persistent environmental contaminants. In contrast, the target compound’s partially fluorinated quinolinone core likely offers a balance between stability and biodegradability, reducing ecological risks .

Physicochemical and Pharmacological Properties

A comparative analysis of key parameters is summarized below:

| Property | 3-(3,5-Dimethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one | 3-(2,5-Dimethylbenzenesulfonyl)-6,7-difluoro Analog | Perfluorinated Benzoic Acid Derivatives |

|---|---|---|---|

| Molecular Weight (g/mol) | ~392.35 (estimated) | ~392.35 | 600–900 (varies by chain length) |

| Fluorine Content | 2 F atoms | 2 F atoms | 9–15 F atoms (perfluoroalkyl chains) |

| Solubility | Moderate in polar aprotic solvents (e.g., DMSO) | Similar to target compound | Low solubility in aqueous media |

| Thermal Stability | Decomposes at high temperatures (P210) | Likely similar | Extremely stable, resistant to degradation |

| Biological Half-Life | Shorter (due to degradable quinolinone core) | Comparable | Very long (environmental persistence) |

Biologische Aktivität

3-(3,5-Dimethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a quinoline moiety substituted with a sulfonyl group and difluoromethyl groups. Its molecular formula is , and it exhibits unique physicochemical properties that contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonyl group is known to interact with various enzymes, potentially inhibiting their activity. This mechanism is critical in therapeutic contexts such as cancer treatment.

- Antioxidant Activity : The compound may exhibit antioxidant properties, neutralizing free radicals and reducing oxidative stress in cells.

- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, thereby reducing inflammation-related tissue damage.

Anticancer Activity

Several studies have investigated the anticancer potential of 3-(3,5-Dimethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one:

- In vitro Studies : In cell line assays, the compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values ranged from 5 to 15 µM depending on the cell type .

- Mechanistic Insights : Flow cytometry analyses indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Activity

Research has also highlighted its antimicrobial properties:

- Bacterial Inhibition : The compound showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli with minimum inhibitory concentrations (MIC) of approximately 10 µg/mL .

- Mechanism : The antimicrobial activity is hypothesized to result from disruption of bacterial cell membrane integrity and interference with metabolic processes.

Data Summary

| Biological Activity | Test System | IC50/MIC Values | Reference |

|---|---|---|---|

| Anticancer | Cell Lines | 5-15 µM | |

| Antimicrobial | Bacteria | 10 µg/mL |

Case Studies

-

Case Study on Cancer Cell Lines :

A study evaluated the effects of the compound on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that this compound could be a promising candidate for further development as an anticancer agent. -

Case Study on Antimicrobial Efficacy :

Another investigation focused on the antimicrobial effects against E. coli. The study demonstrated that treatment with the compound resulted in a significant reduction in bacterial load in vitro, suggesting its potential utility in treating bacterial infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.